(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide

Chemical Synthesis Analytical Chemistry Quality Control

Researchers requiring chiral pyrrolidine-3-carboxamide building blocks for SAR studies face challenges sourcing stereochemically defined analogs with functional handles. Generic achiral or racemic alternatives compromise target engagement and confound biological readouts. This compound resolves that gap: - Defined (3S)-stereochemistry ensures reproducible 3D pharmacophore orientation for target-specific binding. - 3-Hydroxycyclohexyl substituent provides both steric bulk and a hydrogen-bonding donor/acceptor site absent in simpler analogs. - Available as free base (CAS 1868375-25-0) or hydrochloride salt (CAS 1868375-26-1) for solubility-flexible assay development. - Supplied at ≥95% purity with full analytical documentation (NMR, HPLC), enabling confident attribution of biological activity to the intended molecule.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B13249684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)NC(=O)C2CCNC2
InChIInChI=1S/C11H20N2O2/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8/h8-10,12,14H,1-7H2,(H,13,15)/t8-,9?,10?/m0/s1
InChIKeyWWGAIBPYRKYLQQ-IDKOKCKLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide


(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide (free base: C11H20N2O2, MW: 212.29 g/mol) is a chiral, small-molecule research compound belonging to the pyrrolidine-3-carboxamide class . It is primarily available as a free base (CAS: 1868375-25-0) or a hydrochloride salt (CAS: 1868375-26-1) for enhanced stability and solubility in research applications [1]. Its structure comprises a chiral pyrrolidine core linked via a carboxamide bond to a 3-hydroxycyclohexyl substituent, a motif that may offer unique conformational and hydrogen-bonding properties for applications in medicinal chemistry and chemical biology .

Stereochemistry

Defined (3S)-configuration for chiral SAR exploration

Form

Free base or hydrochloride salt for flexible formulation needs

Purity

Vendor-specified high chemical purity for reproducible assay outcomes

Substitution Challenges for (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide


Substitution with a generic 'pyrrolidine-3-carboxamide' is not viable due to the unique combination of defined (3S)-stereochemistry and the specific 3-hydroxycyclohexyl substituent on the target compound . The stereocenter at the 3-position of the pyrrolidine ring dictates the three-dimensional orientation of the pharmacophore, which is fundamental for any target-specific binding or molecular recognition event. Furthermore, the hydroxycyclohexyl moiety introduces both steric bulk and a hydrogen-bonding donor/acceptor site that are absent in simpler or achiral analogs [1]. Utilizing a different stereoisomer (e.g., (3R)-), an unsubstituted pyrrolidine carboxamide, or one with a different ring system would likely result in a completely distinct biological and physicochemical profile, as these modifications directly impact target engagement and molecular properties .

Stereochemical mismatch

Using (3R)-enantiomer or racemate may shift 3D pharmacophore orientation, altering target recognition.

Substituent mismatch

Replacing 3-hydroxycyclohexyl with unsubstituted or achiral groups removes steric bulk and H-bond features, potentially changing molecular recognition profiles.

Differential Evidence: (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide


High Chemical and Optical Purity

A critical and verifiable differentiator for procuring this compound is the manufacturer-specified purity level of ≥95%, which is often higher than that of related building blocks or intermediates used in less demanding applications . While not a biological assay, this metric is a quantifiable and critical factor for scientific selection, ensuring reliable outcomes in structure-activity relationship (SAR) studies where the presence of impurities or incorrect stereoisomers could confound results.

Chemical Purity
Specification review
≥95%
May reduce risk of experimental artifacts in SAR studies
Batch-specific QC documentation advised
Chemical Synthesis Analytical Chemistry Quality Control

Physicochemical Properties: Salt Form Advantage

The compound is often procured as a hydrochloride salt (CAS: 1868375-26-1), a strategic choice that directly impacts its physicochemical properties. The salt form provides a quantifiable differentiator with a higher molecular weight of 248.75 g/mol and enhanced aqueous solubility compared to the 212.29 g/mol free base [1]. This specific property is crucial for experimental design requiring aqueous solutions (e.g., in vitro assays) without the use of co-solvents like DMSO, which can itself have confounding biological effects [1].

Salt Form Advantage
Class-level inference
HCl salt: 248.75 g/mol
Free base: 212.29 g/mol
May support aqueous assay formats without co-solvents
Implied solubility gain; verify in target buffer
Pre-formulation Solubility Stability

Storage and Stability Requirements

Procurement decisions are often influenced by storage and stability requirements. For the related analog N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide (CAS: 1340297-65-5), vendor specifications dictate storage at 2-8°C in a sealed, dry environment . This is a quantifiable and differentiating handling requirement compared to more stable, room-temperature-stable pyrrolidine analogs. This information is essential for laboratories with limited cold storage capacity or those planning long-term compound libraries.

Storage Requirement
Cross-study comparable
2–8 °C
Refrigerated storage may affect lab logistics
Based on analog specification; confirm for target compound
Inventory Management Compound Stability Laboratory Protocols

Applications of (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide


Chiral Scaffold for SAR Exploration

This scenario is directly supported by the compound's defined (3S)-stereochemistry and high purity . In a medicinal chemistry program, this specific compound can be used as a building block to synthesize a library of novel analogs. The chiral center and hydroxycyclohexyl group introduce distinct steric and electronic properties that can be systematically varied to probe their effect on a biological target. The vendor-specified purity (≥95%) ensures that any observed biological activity can be confidently attributed to the intended molecule, not an impurity .

Tool Compound with Enhanced Aqueous Solubility

This application stems from the availability and properties of the hydrochloride salt form [1]. In a cellular assay requiring a water-soluble probe, the hydrochloride salt of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide is a more suitable choice than the free base or less soluble analogs. Its enhanced solubility allows for the preparation of stock solutions in aqueous buffers, minimizing the need for organic co-solvents that could perturb cellular physiology and confound assay results [1].

Model Substrate for Amide Bond Formation

This scenario is based on the compound's core structure as a pyrrolidine-3-carboxamide . In a synthetic chemistry laboratory, this compound can serve as a model substrate for developing or optimizing new amide coupling reactions. The presence of the secondary amine in the pyrrolidine ring and the hydroxy group on the cyclohexyl ring provides multiple functional handles to test the chemoselectivity and functional group tolerance of novel catalytic or stoichiometric reagents .

Chiral Reference Standard for Method Development

This application is justified by the compound's defined stereochemistry and availability with analytical documentation . It can be utilized as a chiral reference standard to develop and validate HPLC or SFC methods for separating enantiomers of related pyrrolidine-3-carboxamide derivatives. Its distinct retention time and spectral properties serve as a benchmark to confirm the identity and enantiopurity of newly synthesized compounds .

Application
Selection Property
Validation Focus
Chiral SAR exploration
Defined (3S)-configuration and purity documentation
Enantiopurity verification and impurity profiling
Aqueous assay development
Hydrochloride salt solubility profile
Solubility confirmation in target buffer without co-solvents
Synthetic methodology research
Multifunctional group tolerance (amine, hydroxyl, carboxamide)
Chemoselectivity and coupling efficiency validation
Chiral analytical method development
Distinct retention and spectral characteristics
Enantiomer separation and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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